Rojo Ponceau S

Descripción general

Descripción

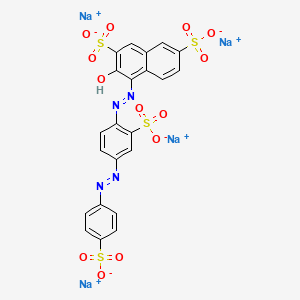

Ponceau S, also known as Acid Red 112 or C.I. 27195, is a sodium salt of a diazo dye . It is a light red color and is used to prepare a stain for rapid reversible detection of protein bands on nitrocellulose or polyvinylidene fluoride (PVDF) membranes (western blotting), as well as on cellulose acetate membranes . It does not appear to have a deleterious effect on the sequencing of blotted polypeptides and is therefore one method of choice for locating polypeptides on western blots for blot-sequencing .

Molecular Structure Analysis

The molecular formula of Ponceau S is C22H12N4Na4O13S4 . It has a molar mass of 760.57 g/mol . The structure of Ponceau S includes a naphthalene ring, which is diazotized and coupled with two sulfanilic acid molecules .

Chemical Reactions Analysis

Ponceau S is a dye that binds to proteins on PVDF or nitrocellulose membranes, producing red bands where there is protein . Unlike Coomassie Blue, another standard dye for visualizing proteins after SDS-PAGE, Ponceau S is reversible and is, therefore, compatible with most downstream applications .

Physical and Chemical Properties Analysis

Ponceau S is a brown powder with a molecular weight of 760.58 . It has an absorbance peak at 205 nm . The standard pH of this solution is acidic thanks to acetic acid .

Aplicaciones Científicas De Investigación

Cuantificación de Proteínas en Muestras Biológicas

Rojo Ponceau S se utiliza en un ensayo de transferencia de puntos basado en tinción para una cuantificación rápida y confiable de proteínas. Este método es particularmente útil para muestras derivadas de tejidos donde los métodos colorimétricos convencionales como el ensayo de ácido bicinconínico (BCA) pueden ser poco confiables. La tinción con this compound es simple, rápida, compatible con varios tampones de muestra y económica .

Visualización de Transferencias de Proteínas en Western Blotting

En Western blotting, this compound sirve como solución de tinción para visualizar las transferencias de proteínas después de la electroforesis. Ayuda a confirmar la transferencia y la presencia de proteínas diana, lo que ahorra tiempo y recursos. Además, revela imperfecciones en la transferencia, como burbujas y transferencias desiguales, que son cruciales para lograr imágenes de calidad para publicación .

Tinción de Bandas de Proteínas en Membranas

El compuesto se utiliza para hacer una tinción para una tinción reversible rápida de bandas de proteínas en membranas de nitrocelulosa o PVDF. Esta tinción reversible ayuda en la detección inmunológica posterior, ya que la tinción se puede eliminar con agua .

Comparación con Otros Métodos de Tinción

This compound se compara a menudo con el Azul de Coomassie para la eficiencia de tinción. Si bien ambas son soluciones cargadas negativamente que se unen a las proteínas, this compound es compatible con una gama más amplia de membranas y no fija la proteína, lo que permite un análisis posterior a la tinción .

Aplicaciones de Electroforesis

This compound se utiliza en electroforesis para teñir proteínas en membranas de acetato de celulosa. Sus propiedades de tinción rápida y reversible lo convierten en una excelente opción para detectar bandas de proteínas durante el proceso de electroforesis .

Alternativa a los Ensayos Colorimétricos

Debido a su compatibilidad con muestras biológicas y varios tampones de lisis, this compound presenta una alternativa a los ensayos colorimétricos tradicionales para la cuantificación de proteínas, que pueden verse afectados por componentes nativos en muestras biológicas .

Mecanismo De Acción

Target of Action

Ponceau S, also known as Acid Red 112, is a diazo dye that is primarily used for the reversible staining of proteins in Western blot . The primary targets of Ponceau S are proteins, specifically the positively charged amino groups and non-polar regions of proteins .

Mode of Action

Ponceau S interacts with its protein targets through non-covalent binding . It binds to the positively charged amino groups and non-polar regions of proteins, allowing it to stain proteins relatively equally .

Biochemical Pathways

The primary biochemical pathway affected by Ponceau S is protein detection in Western blotting. It allows for the visualization of protein bands on nitrocellulose or polyvinylidene fluoride (PVDF) membranes .

Pharmacokinetics

Its staining ability is influenced by the concentration of the dye and the type of acid used in the staining solution .

Result of Action

The result of Ponceau S action is the visualization of protein bands on a membrane. The staining results in pink-reddish protein bands that can be easily photographed .

Action Environment

The action of Ponceau S is influenced by several environmental factors. The pH of the staining solution is typically acidic due to the presence of acetic acid . The staining method works well regardless of the concentration of Ponceau S, acetic acid, or other types of acids .

Safety and Hazards

Ponceau S is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Direcciones Futuras

Ponceau S staining is a rapid and reversible staining method used for the detection of protein bands on Western blot membranes . Despite the availability of a wide range of commercial kits, protein quantification is often unreliable, especially for tissue-derived samples, leading to uneven loading in subsequent experiments . Therefore, Ponceau S staining-based dot-blot assay is presented as an alternative for protein quantification . This method is simple, rapid, more reliable than the BCA assay, compatible with biological samples lysed in RIPA or 2x SDS gel-loading buffer, and also inexpensive .

Análisis Bioquímico

Biochemical Properties

Role in Biochemical Reactions: Ponceau S primarily serves as a reversible stain for proteins. It binds to protein bands on nitrocellulose or PVDF membranes, aiding in their detection. Unlike some other stains, Ponceau S does not interfere with downstream applications like immunoblotting and sequencing .

Interactions with Biomolecules: Ponceau S interacts with proteins, enzymes, and other biomolecules. Although its detection ability is relatively low, its reversibility makes it a popular choice. It does not harm proteins during staining, allowing subsequent analyses .

Cellular Effects

Influence on Cell Function: Ponceau S affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on these processes depends on the specific proteins it binds to .

Temporal Effects in Laboratory Settings

Stability and Long-Term Effects: In laboratory settings, Ponceau S stability and degradation over time are crucial. Researchers should investigate any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Thresholds and Toxicity: Understanding dosage effects is essential. Researchers should explore the impact of different Ponceau S concentrations in animal models, including any threshold effects and potential toxicity at high doses .

Metabolic Pathways

Enzymes and Metabolite Levels: Ponceau S may interact with enzymes or cofactors involved in metabolic pathways. Investigating its effects on metabolic flux and metabolite levels will provide valuable insights .

Transport and Distribution

Cellular Localization: How Ponceau S is transported and distributed within cells and tissues matters. Identifying transporters or binding proteins and assessing its localization and accumulation will enhance our understanding .

Subcellular Localization

Targeting Signals and Modifications: Subcellular localization impacts Ponceau S activity. Researchers should explore targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ponceau S involves the condensation of 2-naphthol with diazonium salt of 4-aminobenzenesulfonic acid. The resulting azo compound is then coupled with 1-naphthol to form Ponceau S.", "Starting Materials": ["2-naphthol", "4-aminobenzenesulfonic acid", "sodium nitrite", "hydrochloric acid", "1-naphthol", "sodium hydroxide"], "Reaction": [ "Step 1: Diazotization of 4-aminobenzenesulfonic acid by reacting it with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 2: Condensation of 2-naphthol with the diazonium salt to form the azo compound", "Step 3: Coupling of the azo compound with 1-naphthol in the presence of sodium hydroxide to form Ponceau S" ] } | |

Número CAS |

6226-79-5 |

Fórmula molecular |

C22H16N4NaO13S4 |

Peso molecular |

695.6 g/mol |

Nombre IUPAC |

3-hydroxy-4-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C22H16N4O13S4.Na/c27-22-20(43(37,38)39)10-12-9-16(41(31,32)33)6-7-17(12)21(22)26-25-18-8-3-14(11-19(18)42(34,35)36)24-23-13-1-4-15(5-2-13)40(28,29)30;/h1-11,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39); |

Clave InChI |

LWDPZJSSZULIHT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

SMILES canónico |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Apariencia |

A crystalline solid |

| 6226-79-5 | |

Descripción física |

Dark reddish-brown to brown powder; [Eastman Kodak MSDS] |

Pictogramas |

Irritant |

Sinónimos |

3-Hydroxy-4-[2-[2-sulfo-4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2,7-naphthalenedisulfonic acid tetrasodium salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

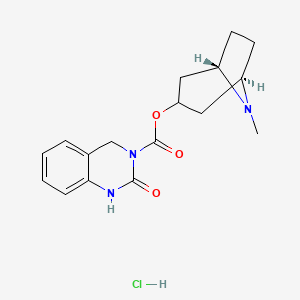

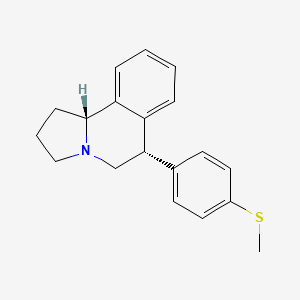

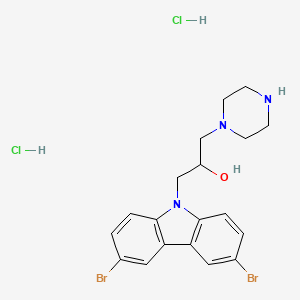

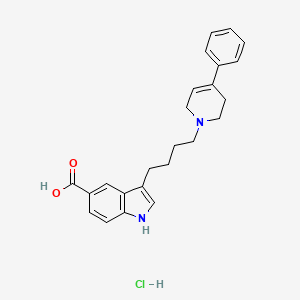

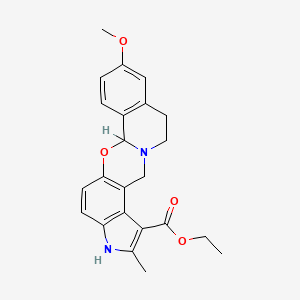

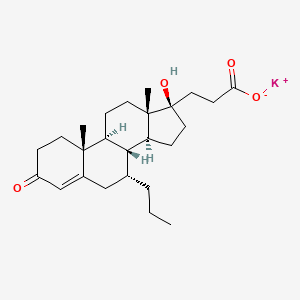

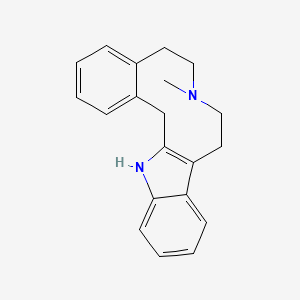

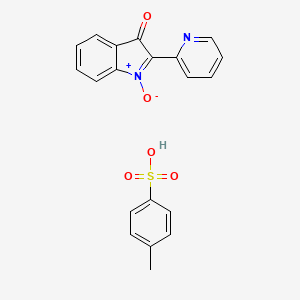

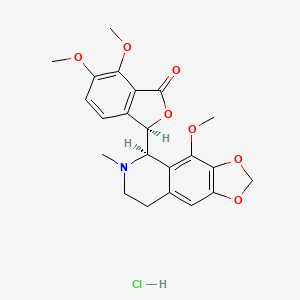

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid](/img/structure/B1662302.png)